"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" basic properties
"4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde" basic properties
An In-Depth Technical Guide to 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The document delineates its fundamental chemical and physical properties, offers a detailed, step-by-step synthesis protocol with mechanistic insights, and explores its reactivity and applications as a versatile building block in drug discovery. Particular emphasis is placed on its role as a precursor to pharmacologically active agents, underscored by the established biological activities of the 1,3,4-oxadiazole scaffold. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.
Introduction: The 1,3,4-Oxadiazole Scaffold in Modern Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural frameworks for a vast array of therapeutic agents.[1] Among these, the 1,3,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, is a privileged scaffold.[1][2] Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for ester and amide groups have made it a focal point of intense research. Derivatives of 1,3,4-oxadiazole exhibit a remarkable spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties.[1][3][4]
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde emerges as a particularly valuable synthetic intermediate. It strategically combines the stable, pharmacologically relevant oxadiazole core with a reactive benzaldehyde functional group. This aldehyde moiety serves as a chemical handle for extensive molecular elaboration, allowing for the construction of diverse compound libraries via reactions such as Schiff base formation, Wittig reactions, and reductive amination. This guide will explore the foundational properties and synthetic pathways that make this molecule a cornerstone for innovation.
Core Properties of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde
A thorough understanding of a compound's fundamental properties is critical for its effective application in research and development.
Nomenclature and Chemical Identifiers
The compound is systematically identified by various chemical naming conventions and registry numbers, ensuring unambiguous reference in scientific literature and databases.
| Identifier | Value | Source |
| IUPAC Name | 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde | [5] |
| CAS Number | 179056-82-7 | [5][6] |
| Molecular Formula | C₁₀H₈N₂O₂ | [5] |
| Canonical SMILES | CC1=NN=C(C2=CC=C(C=O)C=C2)O1 | [5] |
| InChI Key | MPECIJQJPPLBGV-UHFFFAOYSA-N | [5] |
Physicochemical and Computed Properties
These properties are essential for predicting the compound's behavior in various chemical and biological systems, from reaction solvent selection to preliminary ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
| Property | Value | Source |
| Molecular Weight | 188.186 g/mol | [5] |
| Purity | ≥98% (typical) | [5] |
| LogP | 0.815 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Fraction of sp³ Carbons (Fsp³) | 0.1 | [5] |
Synthesis and Characterization
The synthesis of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is a multi-step process that hinges on the well-established formation of the 1,3,4-oxadiazole ring from an appropriate acylhydrazide precursor. The most logical and common pathway begins with 4-formylbenzoic acid.
Retrosynthetic Analysis & Workflow
The synthesis strategy involves the cyclization of a key intermediate, N'-acetyl-4-formylbenzohydrazide. This intermediate is readily prepared from 4-formylbenzoic acid, which itself can be synthesized from more common starting materials. The overall workflow is a robust and scalable route to the target molecule.
Caption: Synthetic workflow for the target compound.
Experimental Protocol
The following protocol is a representative, multi-step procedure for laboratory-scale synthesis.
PART A: Synthesis of 4-Formylbenzohydrazide (Intermediate 1)
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Rationale: The carboxylic acid of 4-formylbenzoic acid must be converted into a more reactive species, typically an acid chloride, to facilitate reaction with hydrazine. 4-Formylbenzoic acid is a bifunctional compound with both an aldehyde and a carboxylic acid group.
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Activation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 4-formylbenzoic acid (1.0 eq) in thionyl chloride (SOCl₂, 3-5 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).
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Reaction: Heat the mixture to reflux (approx. 75-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
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Work-up (1): After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-formylbenzoyl chloride is typically used directly in the next step without further purification.
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Hydrazinolysis: Dissolve the crude acid chloride in a suitable anhydrous solvent (e.g., dichloromethane or THF). Cool the solution in an ice bath (0 °C).
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Addition: Slowly add a solution of hydrazine hydrate (2.0 eq) in the same solvent dropwise, maintaining the temperature below 5 °C. Vigorous stirring is essential.
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Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Work-up (2): Quench the reaction with water. The resulting precipitate, 4-formylbenzohydrazide, is collected by vacuum filtration, washed with cold water, and dried.
PART B: Synthesis of 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde (Final Product)
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Rationale: This step involves the formation and subsequent cyclization of an N,N'-diacylhydrazine intermediate. Phosphorus oxychloride (POCl₃) is a common and highly effective dehydrating agent for this transformation.[7]
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Acetylation: Suspend the dried 4-formylbenzohydrazide (1.0 eq) in acetic anhydride (3-5 eq).
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Reaction (1): Heat the mixture to reflux for 2-4 hours. This step forms the N'-acetyl intermediate.
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Work-up (1): Cool the reaction mixture and pour it carefully onto crushed ice with stirring. The precipitated solid is filtered, washed with water, and dried.
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Cyclization: To the dried intermediate, add phosphorus oxychloride (POCl₃, 5-10 eq) in a flask equipped with a reflux condenser.
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Reaction (2): Heat the mixture to reflux (approx. 105-110 °C) for 6-12 hours.[7] The reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
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Work-up (2): After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate. Neutralize the solution cautiously with a base (e.g., sodium bicarbonate or sodium carbonate solution) until it is slightly alkaline.
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Purification: Filter the crude solid product, wash thoroughly with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde.
Structural Characterization
Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.
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¹H NMR: Expected signals include a singlet for the aldehyde proton (~10.0 ppm), aromatic protons in the 7.8-8.2 ppm region (appearing as two doublets), and a sharp singlet for the oxadiazole's methyl group (~2.6 ppm).
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¹³C NMR: Key signals would include the aldehyde carbonyl (~192 ppm), the two distinct carbons of the oxadiazole ring (~165 ppm and ~163 ppm), aromatic carbons, and the methyl carbon (~11 ppm).
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IR Spectroscopy: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-O-C stretching of the oxadiazole ring (~1020-1070 cm⁻¹).[8]
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Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight (m/z = 188.06) would confirm the elemental composition.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 4-(5-methyl-1,3,4-oxadiazol-2-yl)benzaldehyde stems from the predictable reactivity of its aldehyde group, while the oxadiazole ring provides a stable, drug-like core.
Reactivity Profile
The aldehyde functional group is the primary site of reactivity, enabling a wide range of chemical transformations to build molecular complexity. Key reactions include:
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Schiff Base Formation: Condensation with primary amines to form imines, which are valuable intermediates and pharmacophores in their own right.
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Reductive Amination: A two-step or one-pot reaction involving imine formation followed by reduction to yield secondary amines.
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Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for carbon-carbon bond formation.
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Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to different classes of derivatives.
Caption: Derivatization pathways from the core molecule.
Applications in Medicinal Chemistry
The true value of this compound is realized in its application as a scaffold for potent bioactive molecules.
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Carbonic Anhydrase Inhibitors: Research has demonstrated that a closely related analog, 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide, is a selective inhibitor of carbonic anhydrase II.[7][9][10] This enzyme is a key target for treating glaucoma.[7][10] The benzaldehyde described herein serves as a direct precursor for synthesizing such sulfonamides and exploring structure-activity relationships in this class of inhibitors.
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Anticonvulsant Agents: The combination of an oxadiazole ring with other heterocyclic systems, such as benzothiazole, has been shown to produce compounds with significant anticonvulsant potential.[4] 4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is an ideal starting point for synthesizing such fused systems.
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Antimicrobial and Anticancer Agents: The 1,3,4-oxadiazole nucleus is a common feature in compounds designed to have antimicrobial and anticancer activity.[1] The aldehyde group allows for the facile introduction of various lipophilic or polar side chains via imine or hydrazone linkages, enabling the fine-tuning of activity against specific bacterial strains or cancer cell lines.[8][11]
Conclusion
4-(5-Methyl-1,3,4-oxadiazol-2-yl)benzaldehyde is more than just a chemical compound; it is a versatile platform for chemical innovation. Its structure marries the desirable pharmacological properties and metabolic stability of the 1,3,4-oxadiazole ring with the synthetic flexibility of a benzaldehyde. The straightforward and scalable synthesis makes it an accessible building block for academic and industrial researchers. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of well-designed intermediates like this one will remain paramount in the field of drug discovery.
References
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